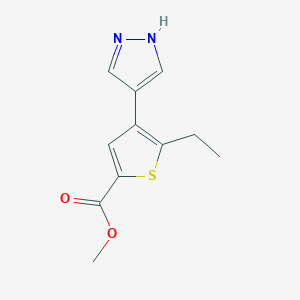
methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate: is a thiophene derivative with a pyrazole ring attached to its structure Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the reaction of 1,4-diketones with sulfur in the presence of a base.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a suitable diketone or β-keto ester.
Ethylation: Ethylation of the thiophene ring is achieved using ethylating agents such as ethyl iodide or diethyl sulfate.
Carboxylation: The carboxylate group is introduced using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into its corresponding saturated analogs.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution typically uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Saturated thiophenes.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: Its unique chemical properties make it valuable in the development of new materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
Methyl 5-ethyl-4-(1H-pyrazol-3-yl)thiophene-2-carboxylate
Methyl 5-ethyl-4-(1H-pyrazol-5-yl)thiophene-2-carboxylate
Methyl 5-ethyl-4-(1H-pyrazol-2-yl)thiophene-2-carboxylate
Uniqueness: Methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the pyrazole ring at the 4-position. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-9-8(7-5-12-13-6-7)4-10(16-9)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
UGEXYZPRVDEKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)OC)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















